5-amino-3-methyl-4-isoxazolecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCHAHLJUDMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377216 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-06-4 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isoxazole Scaffold: A Technical Guide to 5-Amino-3-methyl-4-isoxazolecarboxylic Acid as a Novel Unnatural Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) as a novel, non-proteinogenic β-amino acid for solid-phase peptide synthesis (SPPS). While the user initially inquired about the carboxamide derivative, current research highlights the utility of the carboxylic acid form in creating hybrid peptides. This document will detail the synthesis of AMIA, its incorporation into peptide chains, and the characterization of the resulting α/β-mixed peptides, offering a valuable resource for the design of novel peptidomimetics with potential therapeutic applications.

Introduction: The Rise of Isoxazole-Based Unnatural Amino Acids

Unnatural amino acids are invaluable tools in drug discovery and protein engineering, enabling the creation of peptides and proteins with enhanced stability, novel functionalities, and improved therapeutic profiles. The isoxazole moiety, a five-membered heterocycle, is of particular interest due to its presence in numerous FDA and EMA-approved drugs, where it often contributes to desirable pharmacokinetic and pharmacodynamic properties.[1] The incorporation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) into peptide backbones introduces a unique β-amino acid residue, opening avenues for the synthesis of novel α/β-hybrid peptides with constrained conformations and potential biological activities.[1][2][3]

Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA)

AMIA can be synthesized in a three-step process, as outlined in the workflow below.[1]

Caption: Synthesis workflow for 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA).

Experimental Protocol for AMIA Synthesis

The synthesis of AMIA is performed in three main steps:

-

Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1): Triethyl orthoacetate is mixed with ethyl cyanoacetate (1:1 molar ratio) with a catalytic amount of DMAP. The mixture is heated to 110°C, and the ethanol formed during the reaction is removed. The resulting precipitate is filtered and washed with a 10% HCl solution.[1]

-

Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate (P2): P1 is dissolved in glacial acetic acid, and a solution of hydroxylamine hydrochloride and sodium acetate in water is added. The mixture is heated to 100°C for 30 minutes. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Hydrolysis to AMIA: P2 is suspended in a solution of sodium hydroxide in ethanol and water. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with 10% HCl. The resulting precipitate is filtered, washed with water, and dried to yield AMIA.

Incorporation of AMIA into Peptides via Solid-Phase Peptide Synthesis

AMIA can be successfully incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] It has been demonstrated that AMIA can be coupled to the N-terminus of a resin-bound peptide.[1]

Caption: Workflow for the incorporation of AMIA into a peptide via SPPS.

Experimental Protocols for Peptide Synthesis with AMIA

Two primary methods have been described for the coupling of AMIA to a resin-bound peptide: a classical approach and an ultrasound-agitated method.[1]

3.1.1. Classical Solid-Phase Peptide Synthesis

-

Resin: Rink Amide MBHA resin is a suitable solid support.

-

Synthesis Scale: Typically performed on a 30 mg scale.

-

Procedure: The synthesis is carried out manually in polypropylene syringe reactors.

-

Coupling: The coupling of standard Fmoc-protected amino acids and AMIA is performed using 3 equivalents of the amino acid, 3 equivalents of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 6 equivalents of N,N-diisopropylethylamine (DIPEA).[4] The coupling reaction is allowed to proceed for 2 hours at room temperature.[4]

3.1.2. Ultrasound-Agitated Solid-Phase Peptide Synthesis

This method offers a significant reduction in synthesis time.[5]

-

Coupling Reagents: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (3 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) are used.[5]

-

Procedure: The synthesis is accelerated by the use of an ultrasonic bath, which can reduce the synthesis time by up to tenfold compared to the classical method.[5]

Quantitative Data and Characterization

The successful synthesis and incorporation of AMIA into peptides have been confirmed through mass spectrometry.[1] The following table summarizes the characterization of model peptides with N-terminal AMIA modification.

| Model Peptide Sequence | N-terminal Modification | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |

| H-DVYT-NH₂ | AMIA | 684.30 | 684.29 |

| H-EAAA-NH₂ | AMIA | 515.26 | 515.25 |

| H-PPPP-NH₂ | AMIA | 537.28 | 537.27 |

| H-PPPPP-NH₂ | AMIA | 634.33 | 634.32 |

Data sourced from Bąchor et al., Molecules, 2022.[1]

Properties and Reactivity of AMIA in Peptides

An interesting characteristic of AMIA is the low reactivity of its β-amino group.[1] Attempts to derivatize this amino group after incorporation into a peptide have shown low efficiency under typical coupling conditions.[1] This suggests that the amino group of the isoxazole ring is significantly less nucleophilic than the α-amino group of standard amino acids. This property can be exploited to achieve selective modifications of the peptide.

Conclusion and Future Directions

5-Amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) has been successfully established as a novel β-amino acid for the synthesis of α/β-hybrid peptides.[1][2][3] Its straightforward synthesis and compatibility with standard SPPS protocols make it an attractive building block for medicinal chemists and drug development professionals. The resulting hybrid peptides possess a unique structural motif that can influence their conformation and biological activity.

Future research in this area may focus on:

-

Exploring the biological activities of peptides containing AMIA, particularly in areas where isoxazole derivatives have shown promise, such as anticancer, anti-inflammatory, and antibacterial applications.[1]

-

Developing methods for the selective derivatization of the β-amino group of AMIA within a peptide chain.

-

Investigating the impact of AMIA incorporation on the secondary structure and proteolytic stability of peptides.

-

Expanding the library of isoxazole-based unnatural amino acids with different substitution patterns to modulate their properties.

The continued exploration of AMIA and related compounds will undoubtedly contribute to the expanding toolbox of unnatural amino acids for the design and synthesis of novel peptide-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, underpinning a variety of approved drugs.[1][2][3][4] Among its diverse derivatives, the 5-amino-3-methyl-4-isoxazolecarboxamide core has garnered significant attention as a versatile pharmacophore, giving rise to novel compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, presenting key data and experimental protocols to facilitate further research and development in this area.

Synthesis of the Core Scaffold

The fundamental 5-amino-3-methyl-4-isoxazolecarboxylic acid scaffold can be synthesized through a multi-step process. A common route involves the reaction of ethyl cyanoacetate with triethyl orthoacetate, followed by treatment with hydroxylamine hydrochloride and subsequent hydrolysis to yield the desired carboxylic acid. This core can then be derivatized at the 4-carboxamide position through standard amide coupling reactions.

A representative synthetic pathway is illustrated below:

Caption: General synthetic scheme for this compound derivatives.

Diverse Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, immunomodulatory, antibacterial, and antifungal activities. The following tables summarize the key quantitative data from various studies.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2d | HeLa | 15.48 | [5] |

| Hep3B | ~23 | [5] | |

| 2e | Hep3B | ~23 | [5] |

| 2a | MCF-7 | 39.80 | [5] |

| 2e | B16F1 | 0.079 µM | [6] |

| Doxorubicin (control) | B16F1 | 0.056 µM | [6] |

Compounds 2d and 2e were found to induce a delay in the G2/M phase of the cell cycle in Hep3B cells and shifted the cell death mechanism from necrosis to apoptosis.[5]

Anti-inflammatory and COX Inhibition Activity

The anti-inflammatory potential of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | 64 | 13 | 4.63 | [7] |

The selectivity of compound A13 for COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Immunomodulatory Activity

Certain derivatives have exhibited significant immunomodulatory effects, influencing lymphocyte proliferation and cytokine production.

| Compound | Assay | Effect | Reference |

| M05 | PHA-induced PMBC proliferation | Suppressive | [8] |

| TNF-α production | Inhibitory | [8] | |

| Humoral immune response (in vitro) | Inhibitory | [8] | |

| Hydrazide derivative | Lymphocyte proliferation | Stimulatory | [9] |

| 01K | Lymphocyte proliferation | Inhibitory | [9] |

| 06K | Lymphocyte proliferation | Inhibitory | [9] |

These findings suggest that different structural modifications can tune the immunomodulatory response from stimulatory to inhibitory.

Antibacterial and Antifungal Activity

The isoxazole core is also present in compounds with antimicrobial properties.

| Compound | Organism | Activity | Reference |

| p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Bacteria | Strong antibacterial effect | [10] |

| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Bacteria | Strong antibacterial effect | [10] |

| A8 | Pseudomonas aeruginosa, Klebsiella pneumonia, Candida albicans | MIC = 2 mg/mL | [7] |

| PUB14 | Candida albicans | Selective antifungal activity | [11] |

| PUB17 | Candida albicans | Selective antifungal activity | [11] |

Notably, compounds PUB14 and PUB17 displayed selective antifungal activity against C. albicans without affecting beneficial microbiota, such as Lactobacillus sp.[11]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent like dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared along with a suitable substrate, such as arachidonic acid.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

-

IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

Lymphocyte Proliferation Assay

This assay measures the effect of the derivatives on the proliferation of lymphocytes, often stimulated by a mitogen like phytohemagglutinin (PHA) or concanavalin A.[8][9]

Caption: Experimental workflow for a lymphocyte proliferation assay.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Culture: The PBMCs are cultured in the presence of a mitogen (to induce proliferation) and different concentrations of the test compounds.

-

Incubation: The cells are incubated for a specific duration to allow for proliferation.

-

Proliferation Measurement: Cell proliferation is quantified by measuring the incorporation of a labeled nucleotide, such as bromodeoxyuridine (BrdU) or tritiated thymidine, into the DNA of dividing cells. Alternatively, a colorimetric method using reagents like MTT can be employed.[9]

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the control (mitogen-stimulated cells without the test compound).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many of these novel derivatives are still under investigation, some insights into their mechanisms of action have been elucidated.

For instance, the immunomodulatory effects of some derivatives are linked to their influence on the expression of signaling proteins in Jurkat cells, a human T lymphocyte cell line.[9] This suggests an interaction with key components of T-cell activation pathways.

Caption: Putative modulation of T-cell signaling by immunomodulatory derivatives.

The anticancer activity of compounds like 2d and 2e , which induce a G2/M cell cycle arrest, points towards an interference with the cellular machinery that governs mitosis. This could involve interactions with cyclin-dependent kinases (CDKs) or the mitotic spindle apparatus.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities observed, including potent anticancer, selective anti-inflammatory, and tunable immunomodulatory effects, underscore the value of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation derivatives with enhanced potency, selectivity, and drug-like properties. Future research should focus on elucidating the precise molecular targets and signaling pathways of the most active compounds, as well as optimizing their pharmacokinetic and pharmacodynamic profiles for in vivo efficacy. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across a range of therapeutic areas.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Isoxazole-Based Compounds: A Technical Guide

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of isoxazole-based compounds, targeting researchers, scientists, and drug development professionals. It delves into their diverse pharmacological effects, mechanisms of action, and the experimental methodologies employed in their evaluation.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA repair mechanisms.

Inhibition of Key Signaling Pathways

Several isoxazole-based compounds have been developed as potent inhibitors of critical signaling pathways implicated in tumorigenesis.

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins.[1] Isoxazole-containing compounds have been designed to inhibit the ATPase activity of HSP90, leading to the degradation of its client proteins and subsequent downstream effects on cancer cell survival and proliferation.[1][2][3]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5][6] Isoxazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby suppressing tumor-induced angiogenesis.[6]

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Technical Guide: Unraveling the Immunomodulatory Mechanisms of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Derivatives

Disclaimer: This technical guide addresses the mechanism of action of derivatives of 5-amino-3-methyl-4-isoxazolecarboxamide, as no direct scientific literature detailing the biological activity of the specific parent compound, this compound, is currently available. The information herein is extrapolated from studies on closely related analogues, including hydrazide, benzylamide, and thiosemicarbazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties. This guide focuses on the derivatives of this compound, which have demonstrated significant potential in modulating immune responses. These compounds have been shown to influence key cellular and molecular players in the immune system, such as lymphocytes and pro-inflammatory cytokines, suggesting their potential as therapeutic agents for immune-related disorders. The subsequent sections will delve into the specific mechanisms of action, present available quantitative data, detail experimental protocols used in their evaluation, and provide visual representations of the implicated biological pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action for this compound derivatives appears to be the modulation of immune cell function, particularly T-lymphocytes and macrophages. Studies on various derivatives indicate that they can exert both immunostimulatory and immunosuppressive effects, depending on the specific chemical modifications of the core structure.

The immunomodulatory effects are linked to the alteration of signaling pathways within immune cells. For instance, in Jurkat cells, a human T-lymphocyte line, these compounds have been observed to influence the expression of signaling proteins, which in turn affects cellular proliferation and cytokine production.[1]

Key immunomodulatory activities observed for the derivatives include:

-

Regulation of Lymphocyte Proliferation: Some derivatives, such as the hydrazide, have been shown to stimulate the proliferation of lymphocytes, both in their resting state and when activated by mitogens like concanavalin A (ConA) and phytohemagglutinin (PHA).[2] Conversely, other derivatives, including certain benzylamides and thiosemicarbazides, exhibit inhibitory effects on lymphocyte proliferation, suggesting potential immunosuppressive applications.[1][3]

-

Modulation of Cytokine Production: The production of pro-inflammatory cytokines is a critical target for anti-inflammatory therapies. Derivatives of this compound have been shown to differentially regulate the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS).[1][2] For example, the hydrazide derivative, at a concentration of 150 μg/ml, was found to increase the production of IL-1β while not affecting TNF-α levels.[2] In contrast, benzylamide derivatives have demonstrated inhibitory effects on TNF-α production.[3]

These findings suggest that the 5-amino-3-methyl-4-isoxazole core can be chemically modified to either enhance or suppress immune responses, making it a versatile scaffold for the development of targeted immunomodulatory drugs.

Quantitative Data

The following tables summarize the observed biological activities of various derivatives of this compound as reported in the literature.

Table 1: Effects of 5-Amino-3-Methyl-4-Isoxazolecarboxylic Acid Hydrazide on Immune Cells

| Cell Type | Treatment | Concentration | Observed Effect | Citation |

| Murine Lymphocytes | Compound alone or with ConA/PHA | 0.5-200 µg/mL | Stimulated proliferation | [2] |

| Murine Peritoneal Macrophages | Compound alone | Not specified | Stimulated proliferation | [2] |

| Murine Peritoneal Macrophages | LPS + Compound | 150 µg/mL | Increased IL-1β production | [2] |

| Murine Peritoneal Macrophages | LPS + Compound | 150 µg/mL | No effect on TNF-α | [2] |

Table 2: Effects of Benzylamide and Thiosemicarbazide Derivatives on Immune Cells

| Compound | Cell Type | Treatment | Observed Effect | Citation |

| 01K (thiosemicarbazide derivative) | Murine Lymphocytes | Mitogen-induced | Inhibitory activity on proliferation | [1] |

| 06K (thiosemicarbazide derivative) | Murine Lymphocytes | Mitogen-induced | Inhibitory activity on proliferation | [1] |

| M05 (benzylamide derivative) | Human PBMC | PHA-induced | Suppressive properties on proliferation | [3] |

| M05 (benzylamide derivative) | Human Whole Blood Culture | LPS-stimulated | Inhibitory effects on TNF-α production | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

1. Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. For murine studies, lymphocytes are isolated from the spleen and mesenteric lymph nodes.

-

Cell Culture: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells are treated with the test compound at various concentrations in the presence or absence of a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) to induce proliferation.

-

Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. A common method is the MTT assay, where the tetrazolium dye MTT is added to the wells. Viable, proliferating cells metabolize MTT into a purple formazan product, the amount of which is measured spectrophotometrically at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Results are often expressed as a stimulation index (SI), which is the ratio of the mean absorbance of stimulated cells to the mean absorbance of unstimulated control cells.

2. Cytokine Production Assay (ELISA)

This protocol is used to quantify the production of specific cytokines by immune cells.

-

Cell Culture and Stimulation: Macrophage-enriched peritoneal cells or whole blood cultures are incubated with the test compounds at various concentrations. Subsequently, the cells are stimulated with Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Sample Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of the target cytokine in the supernatant is measured using a specific sandwich ELISA kit. The basic steps are as follows:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The collected supernatants (containing the cytokine) are added to the wells.

-

A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, which results in a color change.

-

The absorbance of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a plausible signaling pathway affected by the isoxazole derivatives and a typical experimental workflow.

Caption: Hypothesized modulation of T-cell activation signaling by isoxazole derivatives.

Caption: Experimental workflow for assessing lymphocyte proliferation.

References

- 1. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Effects of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro immunomodulatory properties of 5-amino-3-methyl-4-isoxazolecarboxamide hydrazide, a synthetic isoxazole derivative. The document synthesizes available data on its effects on immune cell proliferation and cytokine production. It provides an overview of its immunostimulatory activities, highlighting its potential as a subject for further research in drug discovery and development. Included are summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of experimental workflows and the compound's logical immunomodulatory relationships.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and immunostimulatory effects.[1] Among these, this compound hydrazide (also referred to as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide) has been identified as a non-cytotoxic compound with notable immunostimulatory properties in vitro.[2][3] This guide provides a comprehensive overview of the existing research on its in vitro effects on the cellular immune response, aiming to equip researchers and drug development professionals with the necessary information for further investigation.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound hydrazide on various immune parameters. The data is compiled from in vitro studies on murine immune cells.

Table 1: Cytotoxicity Data

| Cell Line | Cell Type | Concentration Range (µg/mL) | Effect | Reference |

| J774E.1 | Murine Macrophage | 0.5 - 200 | No cytotoxic effects observed | [2] |

| D10.G4.1 | Murine T-helper Lymphoblast | 0.5 - 200 | No cytotoxic effects observed | [2] |

Table 2: Effects on Immune Cell Proliferation

| Cell Type | Source | Mitogenic Stimulant | Compound Effect | Key Observation | Reference |

| Lymphocytes | Murine Spleen & Mesenteric Lymph Nodes | None | Stimulatory | Dose-dependent increase in proliferation | [2] |

| Lymphocytes | Murine Spleen & Mesenteric Lymph Nodes | Concanavalin A (ConA), Phytohemagglutinin (PHA) | Stimulatory | Enhanced mitogen-induced proliferation | [2] |

| Macrophages | Murine Peritoneal Cavity | None | Stimulatory | Dose-dependent increase in proliferation | [2] |

Table 3: Effects on Cytokine Production by LPS-Stimulated Murine Peritoneal Macrophages

| Cytokine | Compound Concentration (µg/mL) | Effect | Reference |

| Interleukin-1β (IL-1β) | 150 | Increased Production | [2] |

| Tumor Necrosis Factor-α (TNF-α) | 150 | No significant effect | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the information available in the referenced literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability of immune cells.

-

Cell Lines:

-

J774E.1 (murine macrophage)

-

D10.G4.1 (murine T-helper lymphoblast)

-

-

Materials:

-

This compound hydrazide

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

-

Lymphocyte Proliferation Assay

This assay measures the stimulatory effect of the compound on lymphocyte proliferation.

-

Cells:

-

Splenocytes and mesenteric lymph node cells isolated from mice.

-

-

Materials:

-

Test compound

-

Complete RPMI-1640 medium

-

Mitogens: Concanavalin A (ConA, 2 µg/mL), Phytohemagglutinin (PHA, 5 µg/mL)

-

96-well flat-bottom microplates

-

MTT solution and solubilization buffer

-

-

Procedure:

-

Isolate lymphocytes from the spleen and mesenteric lymph nodes of mice using standard procedures.

-

Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Add the test compound at various concentrations to the wells. For stimulated proliferation, also add ConA or PHA.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Perform the MTT assay as described in section 3.1, steps 5-7.

-

Calculate the proliferation index relative to the untreated control.

-

Cytokine Production Assay (ELISA)

This protocol determines the effect of the compound on the production of IL-1β and TNF-α by macrophages.

-

Cells:

-

Murine peritoneal macrophages.

-

-

Materials:

-

Test compound

-

Lipopolysaccharide (LPS) from E. coli (1 µg/mL)

-

Complete cell culture medium

-

24-well plates

-

ELISA kits for mouse IL-1β and TNF-α

-

-

Procedure:

-

Isolate peritoneal macrophages from mice by peritoneal lavage.

-

Seed the macrophages in a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere for 2 hours.

-

Wash the wells to remove non-adherent cells.

-

Add fresh medium containing the test compound at the desired concentration (e.g., 150 µg/mL) and LPS (1 µg/mL) to stimulate the cells.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentration of IL-1β and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Visualizations

The following diagrams illustrate the experimental workflows and the compound's proposed immunomodulatory interactions.

References

- 1. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 5-Amino-3-Methyl-4-Isoxazolecarboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 5-amino-3-methyl-4-isoxazolecarboxamide analogs as promising anticancer agents. The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, and derivatives of the this compound core are emerging as a noteworthy class with potential for therapeutic intervention in oncology.[1] This document provides a consolidated overview of their cytotoxic activities, mechanistic insights, and the experimental methodologies employed in their evaluation.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxicity of this compound analogs and closely related isoxazolecarboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the potential of these compounds to inhibit cancer cell proliferation.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2a | MCF-7 (Breast) | 39.80 | [2] |

| HeLa (Cervical) | 39.80 | [2] | |

| Hep3B (Liver) | >100 (inactive) | [2] | |

| 2d | MCF-7 (Breast) | 63.10 | [2] |

| HeLa (Cervical) | 18.62 | [2] | |

| Hep3B (Liver) | ~23 | [2] | |

| 2e | MCF-7 (Breast) | 79.43 | [2] |

| HeLa (Cervical) | 125.89 | [2] | |

| Hep3B (Liver) | ~23 | [2] | |

| 2g | MCF-7 (Breast) | >400 (inactive) | [2] |

| HeLa (Cervical) | >400 (inactive) | [2] | |

| Hep3B (Liver) | >400 (inactive) | [2] | |

| M05 | SW-948 (Colon) | Moderate Inhibition | [3] |

| L1210 (Leukemia) | Moderate Inhibition | [3] |

Note: Compounds 2a, 2d, 2e, and 2g are 3-(substituted phenyl)-5-methyl-N-(substituted phenyl)isoxazole-4-carboxamide derivatives. M05 is 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide. The data indicates that the anticancer activity is influenced by the substitutions on the phenyl rings.

Mechanistic Insights into Anticancer Action

While the precise molecular mechanisms of this compound analogs are an active area of investigation, current evidence from studies on closely related isoxazole derivatives points towards the induction of apoptosis and cell cycle arrest. Furthermore, in silico studies and research on analogous heterocyclic compounds suggest the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Induction of Apoptosis and Cell Cycle Arrest

Studies on isoxazole-carboxamide derivatives have demonstrated their ability to induce a delay in the G2/M phase of the cell cycle.[2] This disruption of the normal cell cycle progression can be a critical step in preventing the proliferation of cancer cells. Following cell cycle arrest, these compounds have been observed to shift the mode of cell death from necrosis towards apoptosis, or programmed cell death.[2] This is a desirable characteristic for anticancer agents as it avoids the inflammatory response associated with necrosis. The induction of apoptosis is a key mechanism by which many successful chemotherapeutic drugs eliminate cancer cells.

Putative Signaling Pathway: Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[3][4][5] Inhibition of this pathway is a validated strategy in cancer therapy.[3] In silico docking studies of some isoxazole carboxamide derivatives have suggested a potential interaction with and inhibition of the PI3K enzyme.[6] The proposed mechanism involves the binding of the isoxazole analog to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets, including Akt. The subsequent deactivation of the PI3K/Akt pathway would lead to the inhibition of survival signals and the activation of apoptotic machinery.

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells

-

6-well plates

-

This compound analogs

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole analogs at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.

Materials:

-

Cancer cells

-

6-well plates

-

This compound analogs

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the isoxazole analogs as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Versatility of 5-Amino-3-methyl-4-isoxazolecarboxamide: A Technical Guide to Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methyl-4-isoxazolecarboxamide is a highly functionalized and versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group, a carboxamide moiety, and a reactive isoxazole ring makes it an ideal precursor for the construction of a variety of complex, fused heterocyclic systems. These resulting scaffolds, particularly fused pyrimidines and pyridines, are prevalent in numerous biologically active compounds and approved pharmaceuticals, driving the demand for efficient and diverse synthetic methodologies. This technical guide provides an in-depth overview of the utility of this compound in constructing key heterocyclic cores, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis of the Core Building Block

The primary precursor for many synthetic routes is 5-amino-3-methyl-4-isoxazolecarboxylic acid, which can be readily converted to the target carboxamide. The synthesis of the carboxylic acid is a well-established three-step process starting from common laboratory reagents.[1][2]

A general workflow for the synthesis of the 5-amino-3-methyl-4-isoxazolecarboxylic acid precursor is outlined below.

Caption: General workflow for the synthesis of the carboxylic acid precursor.

From the carboxylic acid, the carboxamide can be prepared using standard procedures, such as conversion to an acid chloride followed by amination.

I. Synthesis of Fused Pyrimidines: Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

One of the most valuable applications of this compound is in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones. This scaffold is a key component in a novel class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy.[3] The synthesis involves a cyclocondensation reaction that forms the pyrimidine ring fused to the isoxazole core.

The general synthetic pathway involves the reaction of a 5-aminoisoxazole-4-carboxamide with a one-carbon synthon, such as an orthoformate, which provides the final carbon atom needed to close the pyrimidine ring.

References

"spectroscopic analysis (NMR, IR, Mass Spec) of 5-amino-3-methyl-4-isoxazolecarboxamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-amino-3-methyl-4-isoxazolecarboxamide. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document focuses on the predicted spectroscopic data based on the analysis of its constituent functional groups and structurally analogous compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented, along with a logical workflow for structural elucidation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet (broad) | 1H | -CO NH ₂ (one proton) |

| ~7.0 - 7.5 | Singlet (broad) | 1H | -CO NH ₂ (one proton) |

| ~6.5 - 7.0 | Singlet (broad) | 2H | -NH ₂ |

| ~2.2 | Singlet | 3H | -CH ₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C =O (Amide) |

| ~160-165 | C 5-NH₂ |

| ~155-160 | C 3-CH₃ |

| ~95-105 | C 4-CONH₂ |

| ~10-15 | -C H₃ |

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amine and Amide)[1][2][3] |

| ~1680-1640 | Strong | C=O stretch (Amide I)[1][4] |

| ~1650-1580 | Medium | N-H bend (Primary Amine)[1][3] |

| ~1620-1590 | Medium | N-H bend (Amide II)[1] |

| ~1450-1350 | Medium | C-H bend (Methyl) |

| ~1250-1020 | Medium | C-N stretch[1][3] |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion |

| [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| [M+H - CONH₂]⁺ | Loss of the carboxamide radical |

| [M+H - CH₃]⁺ | Loss of a methyl radical |

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder, and the spectrum is recorded.

-

Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range.

-

Data Acquisition (Positive Ion Mode):

-

The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150°C.

-

Mass spectra are acquired over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Methodological & Application

Application Notes: Incorporation of 5-Amino-3-methyl-4-isoxazolecarboxamide in Solid-Phase Peptide Synthesis

Introduction

5-Amino-3-methyl-4-isoxazolecarboxamide, also referred to as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), is a non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of novel peptidomimetics.[1][2][3][4] Its incorporation into peptide chains allows for the creation of α/β-mixed peptides, which have shown significant promise as therapeutic agents due to their unique structural properties and potential for enhanced biological activity.[1][2][3][4] The isoxazole moiety is a component of several FDA and EMA-approved drugs, highlighting its importance in medicinal chemistry.[5] This document provides detailed protocols for the application of AMIA in solid-phase peptide synthesis (SPPS), offering researchers a guide to producing novel peptide hybrids.

Key Applications

The primary application of this compound in SPPS is the synthesis of α/β-hybrid peptides. These peptides can be designed to mimic or inhibit biological processes, with potential applications in drug development for cancer, inflammation, and bacterial infections.[5] The inclusion of this unnatural amino acid can be strategically placed at various positions within a peptide sequence to modulate its structure and function.[5]

Experimental Protocols

This section details the synthesis of this compound and its subsequent incorporation into a peptide chain via solid-phase synthesis.

Synthesis of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid (AMIA)

The synthesis of AMIA is a three-step process, as outlined below.[5]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

-

Mix triethyl orthoacetate with ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Heat the mixture to 110°C.

-

Simultaneously remove the ethanol that forms during the reaction.

-

After cooling the mixture, filter the resulting precipitate.

-

Wash the precipitate with a 10% HCl solution.

Diagram of AMIA Synthesis Workflow

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]

- 2. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Incorporation of 5-Amino-3-methyl-4-isoxazolecarboxamide into Peptides

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and chemical biology, offering a pathway to novel peptidomimetics with enhanced therapeutic properties. Hybrid peptides, which contain both α- and β-amino acids, are particularly promising as they can adopt unique secondary structures and often exhibit increased resistance to enzymatic degradation. 5-Amino-3-methyl-isoxazole-4-carboxamide, also referred to as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), is a bifunctional, non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of these modified peptides.[1][2][3][4][5] Isoxazole derivatives are known for their broad spectrum of biological activities and their utility in developing therapeutic agents with high potency and reduced toxicity.[3]

These application notes provide a detailed protocol for the incorporation of AMIA into the N-terminus of a peptide chain using solid-phase peptide synthesis (SPPS). The methodology is based on the successful coupling of AMIA to resin-bound peptides, demonstrating its viability in creating novel α/β-mixed peptide hybrids.[1][2][3][4] A key finding is that the amino group of AMIA remains unreactive under typical Fmoc-protection conditions, which allows for its direct coupling to the N-terminal α-amino group of a peptide without the need for an amino-protecting group on the isoxazole ring.[3][5]

Chemical Structure of AMIA

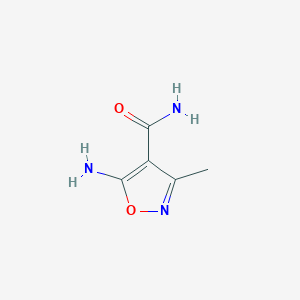

Below is the chemical structure of 5-Amino-3-methyl-4-isoxazolecarboxamide (AMIA).

Caption: Structure of this compound (AMIA).

Experimental Protocols

The following protocols are adapted from established methods for the solid-phase synthesis of peptides and the subsequent coupling of AMIA.[5]

General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu strategy for assembling the peptide chain on a solid support prior to AMIA incorporation.

Workflow for Standard SPPS Cycle:

Caption: General workflow for a single cycle of Fmoc-based SPPS.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling/Activation Reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the terminal amine.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for AMIA coupling.

Protocol for AMIA Coupling to N-Terminus

This protocol details the modification of the N-terminus of the synthesized, resin-bound peptide with AMIA.

Materials:

-

Peptide-bound resin with a free N-terminal amine

-

This compound (AMIA)

-

Coupling/Activation Reagents: HATU

-

Base: DIPEA

-

Solvents: DMF, DCM, MeOH

Procedure:

-

Preparation: Ensure the peptide-bound resin has undergone a final Fmoc deprotection and has been thoroughly washed.

-

Activation and Coupling (Classical Method):

-

Prepare a coupling solution containing AMIA (3 equivalents relative to resin loading), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the peptide-bound resin.

-

Agitate the mixture for 2 hours at room temperature.[5]

-

-

Activation and Coupling (Ultrasonic Agitation Method):

-

Prepare the same coupling solution as in the classical method (AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.)).

-

Add the solution to the peptide-bound resin.

-

Perform the reaction under ultrasonic agitation for 15 minutes.[5]

-

It is recommended to repeat this step two more times (for a total of three 15-minute cycles) to ensure high coupling efficiency.[5]

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF (7 times), DCM (3 times), and MeOH (3 times).[5]

-

Drying: Dry the final peptide-resin conjugate in vacuo.

Cleavage from Resin and Purification

Materials:

-

Cleavage Cocktail: A standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5, v/v/v) is typically used. The exact composition may vary based on the amino acids present in the peptide sequence.

-

Cold diethyl ether

-

HPLC system for purification

Procedure:

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet to remove residual ether.

-

Purification and Analysis:

Quantitative Data Summary

The following table summarizes the reagent stoichiometry used for the successful coupling of AMIA to a peptide chain on a solid support.[5]

| Reagent | Equivalents (relative to resin loading) | Purpose |

| AMIA | 3 eq. | Unnatural β-amino acid to be incorporated |

| HATU | 3 eq. | Coupling activator |

| DIPEA | 6 eq. | Base for activation and coupling |

Reaction Conditions Comparison:

| Method | Duration | Notes |

| Classical Agitation | 2 hours | Standard room temperature coupling. |

| Ultrasonic Agitation | 15 minutes (repeated 3x) | Provides rapid coupling.[4][5] |

Logical Workflow for AMIA Incorporation

The diagram below illustrates the overall process from a synthesized peptide on resin to the final, purified AMIA-peptide conjugate.

Caption: Workflow for AMIA coupling, cleavage, and purification.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]

- 2. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Amino-3-Methyl-4-Isoxazolecarboxamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-amino-3-methyl-4-isoxazolecarboxamide (AMICA) and its derivatives in drug discovery and development, with a focus on their immunomodulatory and anti-inflammatory properties. Detailed protocols for key experimental assays are provided to facilitate research in this area.

Introduction

This compound (AMICA) and its analogs are a class of isoxazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been primarily investigated for their potential to modulate immune responses, showing both immunostimulatory and immunosuppressive effects depending on the specific structural modifications of the parent molecule. This makes them attractive candidates for the development of novel therapeutics for a range of disorders, including autoimmune diseases, inflammatory conditions, and cancer.

Key Applications in Drug Discovery

-

Immunomodulation: Derivatives of AMICA have demonstrated the ability to either stimulate or inhibit immune cell functions. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to stimulate lymphocyte proliferation and the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2] In contrast, thiosemicarbazide and benzylamide derivatives of AMICA have exhibited inhibitory effects on lymphocyte proliferation and the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[3][4][5]

-

Anti-inflammatory Activity: The inhibitory action of certain AMICA derivatives on the production of pro-inflammatory cytokines like TNF-α highlights their potential as anti-inflammatory agents. The derivative M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) has shown notable anti-proliferative and anti-inflammatory activities.[4][5]

-

Anticancer Research: Some isoxazole derivatives have been investigated for their cytotoxic effects on tumor cell lines, suggesting a potential application in oncology drug development.[5]

-

Peptidomimetic Synthesis: 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA), a closely related derivative, can be utilized as an unnatural amino acid in solid-phase peptide synthesis.[6] This allows for the creation of peptidomimetics with potentially enhanced stability and novel biological activities.

Data Presentation

Immunomodulatory Activity of AMICA Derivatives

| Compound/Derivative | Biological Activity | Key Findings | Concentration/Dose | Reference |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Immunostimulatory | Stimulated proliferation of lymphocytes; Increased LPS-induced IL-1β production. | Up to 150 µg/ml | [1][2] |

| 01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Immunosuppressive | Inhibitory activity in lymphocyte proliferation tests. | Not specified in abstract | [3] |

| 06K (4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Immunosuppressive | Inhibitory activity in lymphocyte proliferation tests. | Not specified in abstract | [3] |

| M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) | Immunosuppressive/Anti-inflammatory | Suppressive in PHA-induced PBMC proliferation and LPS-induced TNF-α production. | Dose-dependent | [4][5] |

| Semicarbazide and Thiosemicarbazide Derivatives (general) | Immunosuppressive | Significantly suppressed the primary humoral immune response in mice. | 1 µg or 10 µg doses | [7] |

Experimental Protocols

Protocol 1: Assessment of Lymphocyte Proliferation using MTT Assay

This protocol is designed to evaluate the effect of AMICA derivatives on mitogen-induced lymphocyte proliferation.

Materials:

-

Lymphocytes (e.g., murine splenocytes or human peripheral blood mononuclear cells - PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Mitogen (e.g., Concanavalin A [Con A] or Phytohemagglutinin [PHA])

-

AMICA derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Isolate lymphocytes using standard procedures (e.g., Ficoll-Paque density gradient centrifugation for PBMCs).

-

Resuspend cells in complete RPMI-1640 medium and adjust the cell density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing the desired concentration of the AMICA derivative to the test wells. Add 50 µL of medium with the vehicle (e.g., DMSO) to the control wells.

-

Add 50 µL of medium containing the mitogen (e.g., Con A at a final concentration of 5 µg/mL) to the stimulated wells. Add 50 µL of medium without the mitogen to the unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

-

At the end of the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The stimulation index (SI) can be calculated as the ratio of the absorbance of stimulated cells to unstimulated cells. The percentage of inhibition or stimulation by the compound can be calculated relative to the mitogen-only control.

Protocol 2: Measurement of TNF-α Production by ELISA

This protocol outlines the procedure for quantifying the effect of AMICA derivatives on LPS-induced TNF-α production in macrophage-enriched peritoneal cells or whole blood cultures.

Materials:

-

Macrophage-enriched peritoneal cells or fresh human whole blood

-

RPMI-1640 medium (for cell cultures)

-

Lipopolysaccharide (LPS) from E. coli

-

AMICA derivative stock solution

-

Human or mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

For Peritoneal Macrophages:

-

Isolate peritoneal cells from mice and seed them in a 96-well plate.

-

Allow macrophages to adhere for 2 hours, then wash away non-adherent cells.

-

Add fresh medium containing various concentrations of the AMICA derivative and incubate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

For Whole Blood Cultures:

-

Collect fresh human blood in heparinized tubes.

-

In a 96-well plate, mix whole blood with RPMI-1640 medium and different concentrations of the AMICA derivative.

-

Stimulate with LPS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

ELISA Protocol:

-

After incubation, centrifuge the plates to pellet the cells.

-

Collect the supernatants for TNF-α measurement.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

-

Data Analysis: Construct a standard curve using the TNF-α standards provided in the kit. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition of TNF-α production by the AMICA derivative compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of AMICA derivatives are likely mediated through the modulation of key intracellular signaling pathways involved in inflammation and immune cell activation. While the precise molecular targets of many AMICA derivatives are still under investigation, the observed effects on cytokine production and lymphocyte proliferation suggest the involvement of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. It is plausible that the inhibitory AMICA derivatives exert their effects by targeting components of this pathway, such as IKK kinases or the NF-κB transcription factors themselves.

References

- 1. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, immunological activity and computational study of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunomodulatory Assays with Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and immunostimulatory effects.[1][2][3][4] These compounds can modulate the intricate network of the immune system, making them promising candidates for the development of novel therapeutics for autoimmune diseases, cancer, and inflammatory conditions.[1][5] The evaluation of the immunomodulatory potential of isoxazole derivatives requires a battery of robust and reproducible in vitro assays.